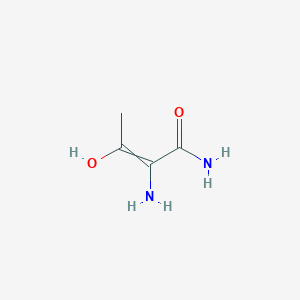
2-Amino-3-hydroxybut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydroxybut-2-enamide is an organic compound with the molecular formula C₄H₈N₂O₂. It is also known by its synonyms, such as 2-amino-3-hydroxycrotonamide . This compound is characterized by the presence of both an amino group and a hydroxyl group attached to a butenamide backbone.
Vorbereitungsmethoden
The synthesis of 2-amino-3-hydroxybut-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-hydroxybut-2-enoic acid with ammonia or an amine under appropriate conditions . Another approach is the direct synthesis of enamides via electrophilic activation of amides, which employs reagents such as lithium hexamethyldisilazide (LiHMDS) and triflic anhydride . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Amino-3-hydroxybut-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-hydroxybut-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-amino-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as dihydroorotate dehydrogenase, which plays a role in pyrimidine biosynthesis . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby inhibiting its activity and affecting the associated metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-hydroxybut-2-enamide can be compared with other similar compounds, such as:
2-Amino-3-hydroxybutanoic acid: Similar in structure but differs in the presence of a carboxylic acid group instead of an amide group.
2-Amino-3-hydroxycrotonic acid: Another related compound with a different functional group arrangement.
2-Amino-3-hydroxybut-2-enoic acid: Shares a similar backbone but has a carboxylic acid group instead of an amide group
Eigenschaften
CAS-Nummer |
99939-19-2 |
|---|---|
Molekularformel |
C4H8N2O2 |
Molekulargewicht |
116.12 g/mol |
IUPAC-Name |
2-amino-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C4H8N2O2/c1-2(7)3(5)4(6)8/h7H,5H2,1H3,(H2,6,8) |
InChI-Schlüssel |
RRJBTAYCUNYVMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















